tert-butyl N-[(4-methylpiperazin-2-yl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(4-methylpiperazin-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)13-7-9-8-14(4)6-5-12-9/h9,12H,5-8H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJIRAYROLCSLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CN(CCN1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368054-23-2 | |
| Record name | tert-butyl N-[(4-methylpiperazin-2-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-methylpiperazin-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(4-methylpiperazin-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
tert-Butyl N-[(4-methylpiperazin-2-yl)methyl]carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-methylpiperazin-2-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(4-methylpiperazin-2-yl)ethyl]carbamate
- tert-Butyl N-(((4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methyl)carbamate
- N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide
Uniqueness
tert-Butyl N-[(4-methylpiperazin-2-yl)methyl]carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
tert-butyl N-[(4-methylpiperazin-2-yl)methyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.
The compound is characterized by a tert-butyl group and a piperazine moiety, which are known to influence its pharmacological properties. The synthesis typically involves the reaction of tert-butyl carbamate with 4-methylpiperazine under basic conditions, leading to high yields and purity through advanced purification techniques such as high-performance liquid chromatography (HPLC) .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It acts as a ligand that binds to various proteins or enzymes, modulating their activity. This interaction can lead to significant biochemical effects, including inhibition of certain enzymatic pathways .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance, it has been shown to inhibit acetylcholinesterase and β-secretase, which are critical in the pathogenesis of Alzheimer’s disease. The compound prevents the aggregation of amyloid-beta peptides, thereby reducing neurotoxicity associated with Alzheimer’s pathology .
In Vivo Studies
In vivo studies further support the potential therapeutic application of this compound. A study involving animal models indicated that the compound could mitigate cognitive decline induced by amyloid-beta toxicity. Although the results were promising, they also highlighted challenges related to bioavailability in the central nervous system .
Study 1: Neuroprotective Effects
A notable study assessed the neuroprotective effects of this compound in astrocytes exposed to amyloid-beta. The findings revealed that treatment with the compound significantly improved cell viability compared to untreated controls. Specifically, cell viability increased from 43.78% to 62.98% when exposed to amyloid-beta alongside the compound .
Study 2: Scopolamine-Induced Cognitive Impairment
Another study investigated the efficacy of this compound in a scopolamine-induced model of cognitive impairment in rats. The results indicated a reduction in oxidative stress markers and improved cognitive function compared to control groups treated with scopolamine alone. However, the protective effects were less pronounced than those observed with established treatments like galantamine .
Applications in Research and Medicine
The diverse biological activities of this compound make it a valuable tool in various fields:
- Neuroscience : Its potential as an acetylcholinesterase inhibitor positions it as a candidate for further development against Alzheimer's disease.
- Pharmaceutical Development : The compound serves as a precursor for synthesizing more complex molecules aimed at treating neurological disorders.
- Biochemical Assays : It is utilized in developing assays for studying enzyme activities related to neurodegeneration .
Summary Table of Biological Activities
| Activity | Mechanism | Model | Outcome |
|---|---|---|---|
| Acetylcholinesterase Inhibition | Prevents breakdown of acetylcholine | In vitro | Increased neurotransmitter levels |
| β-secretase Inhibition | Inhibits amyloid-beta aggregation | In vitro | Reduced neurotoxicity |
| Neuroprotection | Protects astrocytes from Aβ toxicity | In vitro | Improved cell viability |
| Cognitive Improvement | Reduces oxidative stress | In vivo | Enhanced cognitive function |
Q & A
Q. What are the common synthetic routes for tert-butyl N-[(4-methylpiperazin-2-yl)methyl]carbamate, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves Boc protection of the piperazine nitrogen. A representative route includes:
Intermediate Preparation : React 4-methylpiperazine with chloroacetyl chloride to form 4-methylpiperazin-2-ylmethyl chloride.
Carbamate Formation : Couple the intermediate with tert-butyl carbamate under basic conditions (e.g., KCO in DMF) .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.
Key intermediates include 4-methylpiperazin-2-ylmethyl chloride and tert-butyl carbamate derivatives. Yield optimization often requires controlling reaction temperature (20–40°C) and stoichiometric ratios .
Q. Which spectroscopic techniques are most effective for characterizing tert-butyl N-[(4-methylpiperazin-2-yl)methyl]carbamate, and what diagnostic signals should researchers observe?
- Methodological Answer :
- NMR Spectroscopy :
- H NMR : Look for the tert-butyl singlet at δ 1.4–1.5 ppm and piperazine methyl protons at δ 2.2–2.4 ppm. Protons on the methylene bridge (N–CH–N) appear as a triplet near δ 3.2–3.5 ppm .
- C NMR : The carbonyl carbon (C=O) resonates at δ 155–160 ppm, while the tert-butyl carbons appear at δ 28–30 ppm (CH) and δ 80–82 ppm (quaternary C) .
- IR Spectroscopy : A strong C=O stretch at ~1680–1720 cm confirms carbamate formation .
- Mass Spectrometry : ESI-MS typically shows [M+H] peaks matching the molecular weight (calculated: 257.3 g/mol) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data obtained for tert-butyl N-[(4-methylpiperazin-2-yl)methyl]carbamate using different refinement software?
- Methodological Answer :
- Software Selection : Use SHELXL for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
- Validation Tools : Cross-check results with PLATON (e.g., ADDSYM for missed symmetry) and Olex2 for real-space validation .
- Data Harmonization : Ensure consistent data collection (e.g., low-temperature measurements at 100 K to minimize thermal motion artifacts) and apply TWINABS for twinned crystals .
- Example : A study resolved bond-length disagreements (C–N: 1.45 vs. 1.49 Å) by refining hydrogen atom positions with SHELXL’s HFIX command .
Q. What computational methods are recommended to predict the reactivity of tert-butyl N-[(4-methylpiperazin-2-yl)methyl]carbamate in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with the B3LYP/6-31G(d) basis set to model transition states for SN2 reactions at the carbamate carbonyl .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) using GROMACS to assess steric hindrance from the tert-butyl group .
- Reactivity Descriptors : Calculate Fukui indices (electrophilicity) and local softness to identify reactive sites. The piperazine nitrogen exhibits higher nucleophilicity (f ≈ 0.12) compared to the carbamate oxygen .
Q. What are the critical safety considerations when handling tert-butyl N-[(4-methylpiperazin-2-yl)methyl]carbamate in laboratory settings?
- Methodological Answer :
- Hazard Identification : Classified as Skin Irritant (Category 2) and Eye Irritant (Category 2A) . Use PPE (nitrile gloves, goggles) and work in a fume hood .
- Spill Management : Absorb spills with vermiculite, collect in sealed containers, and dispose via hazardous waste protocols. Avoid water to prevent hydrolysis .
- Incompatibilities : Reactive with strong oxidizers (e.g., KMnO)—store separately at 2–8°C in airtight containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
